CFI-400437

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

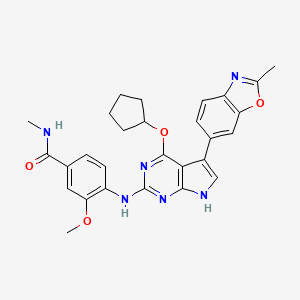

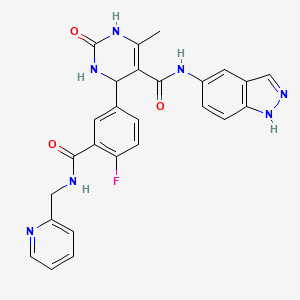

CFI-400437 is an indolinone-derived, ATP-competitive kinase inhibitor with high selectivity for PLK4 . It has an IC50 of 0.6 nM . It is also a potent inhibitor of MCF-7, MDA-MB-468 and MDA-MB231 cell growth .

Molecular Structure Analysis

The molecular weight of CFI-400437 is 492.57 . The elemental composition is Carbon: 70.71%, Hydrogen: 5.73%, Nitrogen: 17.06%, Oxygen: 6.50% .Chemical Reactions Analysis

CFI-400437 inhibits Aurora A, Aurora B, KDR and FLT-3 with IC50s of 0.37, 0.21, 0.48, and 0.18 μM, respectively . This is two orders of magnitude higher than its IC50 of 0.6 nM against PLK4 .Physical And Chemical Properties Analysis

The molecular formula of CFI-400437 is C29H28N6O2 . The exact mass is 492.23 and the molecular weight is 492.580 . The chemical structure of CFI-400437 is not provided in the search results.Wissenschaftliche Forschungsanwendungen

Functional Characterization as a Potential Anticancer Agent

CFI-400437 has been identified as a promising therapeutic target in cancer treatment. A study by Mason et al. (2014) highlighted its role as a potent and selective inhibitor of Polo-like kinase 4 (PLK4), a key player in mitotic processes and cell division. In their research, it was found that cancer cells treated with CFI-400437 exhibited significant mitotic defects and cell death, suggesting its potential as an effective anticancer agent, particularly in PTEN-deficient tumors (Mason et al., 2014).

Activity in Pancreatic Cancer Patient-Derived Xenografts

Lohse et al. (2016) conducted a study on the effectiveness of CFI-400437 in pancreatic cancer, using patient-derived xenografts. The results showed a significant reduction in tumor growth and an increase in survival rates in several models, supporting the potential of PLK4 as a drug target in pancreatic cancer treatment (Lohse et al., 2016).

Evaluation in a Pre-Clinical Model of Cancer

Suri et al. (2019) evaluated a range of protein kinase inhibitors, including CFI-400437, for their potential crossover to PLK4 in a pre-clinical model of cancer. They found that CFI-400437, along with CFI-400945, had a significant impact on cancer cells, suggesting that their anti-cancer effects may be partly due to the inhibition of Aurora kinases (AURKs) (Suri et al., 2019).

First-in-Human Phase I Trial in Advanced Solid Tumors

Bedard et al. (2016) conducted a first-in-human phase I trial of CFI-400437 in patients with advanced solid tumors. The study aimed to establish safety, tolerability, and pharmacokinetics of the drug. Preliminary results showed that CFI-400437 was well tolerated at doses up to 72mg with a favorable pharmacokinetic profile, and there were preliminary signs of anti-tumor activity (Bedard et al., 2016).

Phase 2 Open-Label, Multicenter, Dose Optimization Clinical Study in Acute Myeloid Leukemia

A study conducted by Jonas et al. (2020) focused on the safety, tolerability, and pharmacokinetic and pharmacodynamic profiles of CFI-400437 in patients with acute myeloid leukemia (AML). The study found that CFI-400437, as a PLK4 inhibitor, showed promise in the treatment of AML, particularly in cases characterized by genomic instability (Jonas et al., 2020).

Safety And Hazards

Eigenschaften

CAS-Nummer |

1169211-37-3 |

|---|---|

Produktname |

CFI-400437 |

Molekularformel |

C29H28N6O2 |

Molekulargewicht |

492.58 |

IUPAC-Name |

5-Methoxy-3-(3-{2-[6-(4-methyl-piperazin-1-yl)-pyridin-3-yl]-vinyl}-1H-indazol-6-ylmethylene)-1,3-dihydro-indol-2-one |

InChI |

InChI=1S/C29H28N6O2/c1-34-11-13-35(14-12-34)28-10-5-19(18-30-28)4-8-26-22-7-3-20(16-27(22)33-32-26)15-24-23-17-21(37-2)6-9-25(23)31-29(24)36/h3-10,15-18H,11-14H2,1-2H3,(H,31,36)(H,32,33)/b8-4+,24-15- |

InChI-Schlüssel |

GBUDRABUNBYJKG-NPNRQVEVSA-N |

SMILES |

O=C1NC2=C(C=C(OC)C=C2)/C1=C/C3=CC4=C(C=C3)C(/C=C/C5=CC=C(N6CCN(C)CC6)N=C5)=NN4 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

CFI400437; CFI 400437; CFI-400437 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-2-[4-(trifluoromethyl)phenyl]-N-[2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylethyl]-1,3-thiazole-5-carboxamide](/img/structure/B606529.png)

![1-[3,5-bis(trifluoromethyl)benzoyl]-N-(4-chlorophenyl)piperidine-3-carboxamide](/img/structure/B606537.png)

![N-(1H-Indazole-5-yl)-2-oxo-4-[3-(2,6-dimethoxybenzylcarbamoyl)-4-fluorophenyl]-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B606541.png)

![(5E)-2-sulfanylidene-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-thiazolidin-4-one](/img/structure/B606544.png)

![6-chloro-7-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-2-(1,3-dimethylpyrazol-4-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B606547.png)

![3-[(2R)-1-(dimethylamino)propan-2-yl]oxy-5-[[4-methoxy-5-(1-methylpyrazol-4-yl)pyridin-2-yl]amino]pyrazine-2-carbonitrile](/img/structure/B606548.png)